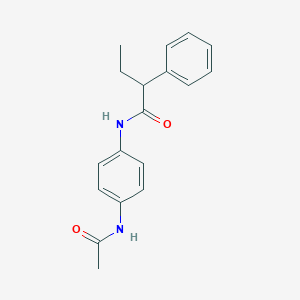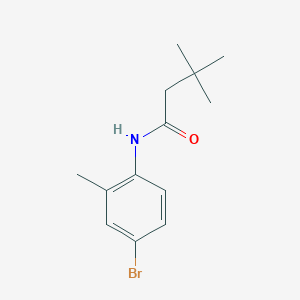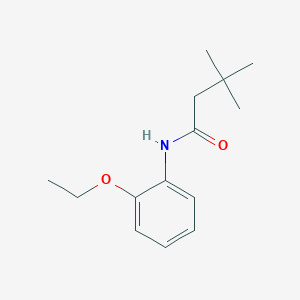![molecular formula C22H25N3O4S B297171 ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B297171.png)
ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also been found to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate in lab experiments is its potential for use in cancer treatment and antimicrobial therapy. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate. Further research is needed to fully understand its mechanism of action and to optimize its potential as a therapeutic agent. Additionally, studies on its pharmacokinetics and toxicity are necessary to determine its safety and efficacy in humans. Furthermore, the compound may have potential applications in other fields, such as agriculture and environmental science, which should be explored.
Méthodes De Synthèse
The synthesis of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate involves the reaction of 2-methyl-1H-indole-3-acetic acid with ethyl chloroacetate in the presence of triethylamine. The resulting compound is then reacted with 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione to yield the final product.
Applications De Recherche Scientifique
Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
Propriétés
Formule moléculaire |
C22H25N3O4S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
ethyl 2-[3-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methylindol-1-yl]acetate |
InChI |
InChI=1S/C22H25N3O4S/c1-5-23-20(27)17(21(28)24(6-2)22(23)30)12-16-14(4)25(13-19(26)29-7-3)18-11-9-8-10-15(16)18/h8-12H,5-7,13H2,1-4H3 |
Clé InChI |
XEGLHMYFCVTEEN-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC(=O)OCC)C)C(=O)N(C1=S)CC |
SMILES canonique |
CCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC(=O)OCC)C)C(=O)N(C1=S)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)

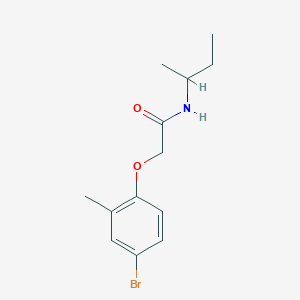
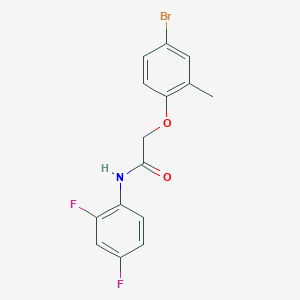

![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)
